molecular formula C14H18N2O3S B15096673 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B15096673
M. Wt: 294.37 g/mol
InChI Key: JYVSRDOMPMYDMZ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry and functional groups .

Chemical Reactions Analysis

3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to enantioselective proteins, influencing its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18N2O3S

Molecular Weight

294.37 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C14H18N2O3S/c1-2-19-11-5-3-10(4-6-11)16-13(17)9-12(14(16)18)20-8-7-15/h3-6,12H,2,7-9,15H2,1H3

InChI Key

JYVSRDOMPMYDMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCCN

Origin of Product

United States

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